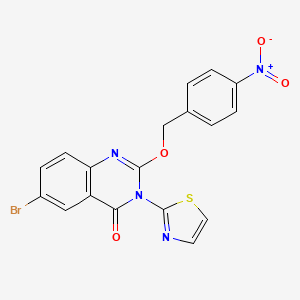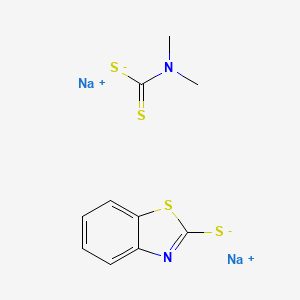
Sodium dimethyldithiocarbamate mixt. with sodium 2-mercaptobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dimethyldithiocarbamate mixt. with sodium 2-mercaptobenzothiazole: is a combination of two organosulfur compounds. Sodium dimethyldithiocarbamate is a white or pale yellow, water-soluble solid with the chemical formula C3H6NNaS2. It is commonly used as a precursor to fungicides and rubber chemicals . Sodium 2-mercaptobenzothiazole, on the other hand, is a thione/dithiocarbamate compound used primarily in the rubber industry as a vulcanization accelerator .
Preparation Methods
Sodium dimethyldithiocarbamate: is typically synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction is as follows :
CS2+HN(CH3)2+NaOH→NaS2CN(CH3)2+H2O
For industrial production, a high-purity solid form can be obtained by adding softened water to a synthesis reactor, followed by solid sodium hydroxide. The mixture is then treated with dithiocarbonic anhydride and gas dimethylamine under controlled conditions .
Sodium 2-mercaptobenzothiazole: is synthesized by the reaction of aniline with carbon disulfide and sulfur, followed by oxidation .
Chemical Reactions Analysis
Sodium dimethyldithiocarbamate: undergoes various chemical reactions, including:
Sodium 2-mercaptobenzothiazole: primarily participates in vulcanization reactions in the rubber industry, where it accelerates the cross-linking of rubber molecules .
Scientific Research Applications
Sodium dimethyldithiocarbamate: is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and metal complexation.
Biology: As a biocidal agent in industrial water treatment.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of rubber chemicals and fungicides.
Sodium 2-mercaptobenzothiazole: is primarily used in the rubber industry as a vulcanization accelerator .
Mechanism of Action
Sodium dimethyldithiocarbamate: exerts its effects by acting as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including metal detoxification and as a precursor to other chemical compounds .
Sodium 2-mercaptobenzothiazole: accelerates the vulcanization process by forming cross-links between rubber molecules, enhancing the elasticity and strength of the final product .
Comparison with Similar Compounds
Sodium dimethyldithiocarbamate: can be compared with other dithiocarbamates such as:
- Potassium dimethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Ferric dimethyldithiocarbamate
- Nickel bis(dimethyldithiocarbamate)
These compounds share similar chelating properties but differ in their specific applications and metal ion affinities .
Sodium 2-mercaptobenzothiazole: can be compared with other vulcanization accelerators such as:
- 2-Mercaptobenzimidazole
- N-Cyclohexyl-2-benzothiazolesulfenamide
- Tetramethylthiuram disulfide
These compounds also accelerate the vulcanization process but vary in their efficiency and the properties they impart to the rubber .
Properties
CAS No. |
8000-96-2 |
|---|---|
Molecular Formula |
C10H10N2Na2S4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
disodium;1,3-benzothiazole-2-thiolate;N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H5NS2.C3H7NS2.2Na/c9-7-8-5-3-1-2-4-6(5)10-7;1-4(2)3(5)6;;/h1-4H,(H,8,9);1-2H3,(H,5,6);;/q;;2*+1/p-2 |
InChI Key |
PEADDLPQCFLFIU-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C(=S)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)
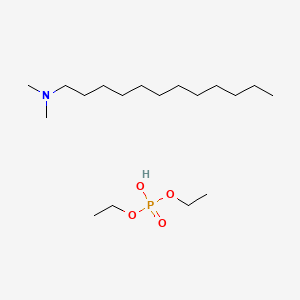
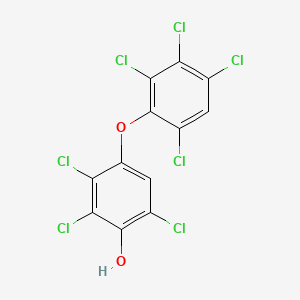
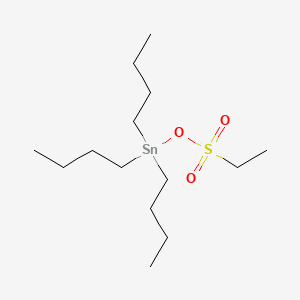
![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
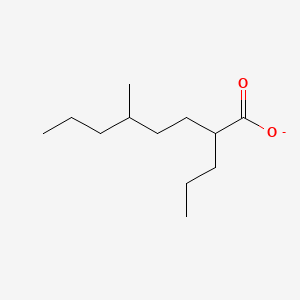
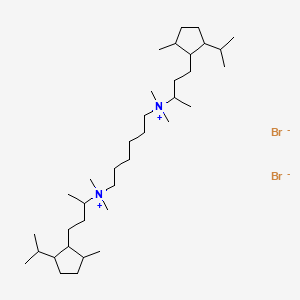

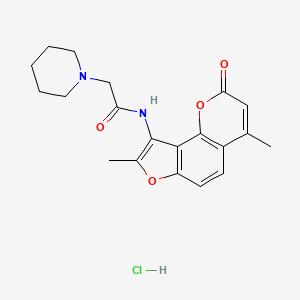
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
